1,2,3,3-Tetrachloropropene
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,2,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQRTGGLWOBPG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)Cl)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20589-85-9, 34495-85-7 | |
| Record name | 1,2,3,3-Tetrachloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-Tetrachloro-1-propene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-tetrachloropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2,3,3-TETRACHLORO-1-PROPENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y7W9U67Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparative Routes for 1,2,3,3 Tetrachloropropene
Chlorination-Based Synthetic Approaches
Chlorination-based strategies are fundamental to the production of 1,2,3,3-tetrachloropropene. These approaches can be broadly categorized by the nature of the starting material, encompassing the direct chlorination of unsaturated precursors like propene or the sequential chlorination of already partially chlorinated propane (B168953) or propene intermediates. The choice of method influences the reaction mechanism, conditions, and the resulting product distribution.
The reaction of elemental chlorine with propene can proceed via two primary mechanistic pathways: free radical substitution or electrophilic addition. The dominant pathway, and thus the product outcome, is highly dependent on the reaction conditions employed, such as temperature, solvent, and the concentration of reactants.
Free radical chlorination of propene is favored under conditions of high temperature (around 500°C) and low chlorine concentration. stackexchange.com This reaction proceeds via a free radical substitution (SFR) mechanism, yielding an allylic halogenated alkene. stackexchange.com The process is initiated by the homolytic fission of chlorine molecules (Cl₂) under the influence of heat or UV light, generating highly reactive chlorine radicals (Cl•). youtube.comyoutube.com
The mechanism unfolds in three key stages:
Initiation: A chlorine molecule breaks apart into two chlorine radicals. youtube.comchegg.com
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of propene (the allylic position) to form hydrogen chloride (HCl) and a resonance-stabilized allyl radical. This allyl radical then reacts with another chlorine molecule to form allyl chloride (3-chloro-1-propene) and a new chlorine radical, which continues the chain reaction. stackexchange.com
Termination: The reaction ceases when radicals combine with each other, for instance, when two chlorine radicals form a chlorine molecule. youtube.com
Further chlorination of the initial allyl chloride product can lead to more highly chlorinated propene derivatives, including tetrachloropropenes.
Table 1: Conditions Favoring Free Radical vs. Electrophilic Chlorination of Propene
| Reaction Condition | Dominant Mechanism | Primary Product | Source |
|---|---|---|---|
| High Temperature (~500°C), Low Halogen Concentration | Free Radical Substitution | Allyl Chloride | stackexchange.com |
| Room Temperature, High Halogen Concentration | Electrophilic Addition | 1,2-Dichloropropane (B32752) | stackexchange.com |
In contrast to free radical conditions, the electrophilic addition of chlorine to propene occurs at lower temperatures in non-polar solvents like carbon tetrachloride (CCl₄). stackexchange.comwikipedia.org In this mechanism, the electron-rich pi (π) bond of the propene double bond attacks the chlorine molecule, which becomes polarized as it approaches. libretexts.orgyoutube.com This leads to the heterolytic cleavage of the Cl-Cl bond. libretexts.org
The reaction proceeds through the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond. wikipedia.orglibretexts.org A chloride ion (Cl⁻) then attacks one of the carbon atoms of the chloronium ion from the side opposite to the bridging chlorine atom (anti-addition). wikipedia.orglibretexts.org This nucleophilic attack opens the three-membered ring to yield the final product, 1,2-dichloropropane. researchgate.net This dichlorinated propane can then serve as an intermediate for subsequent chlorination steps to produce higher chlorinated alkanes, which can be dehydrochlorinated to form tetrachloropropenes.
A common industrial route to tetrachloropropenes involves the chlorination of partially chlorinated C3 compounds, such as 1,2,3-trichloropropane (B165214). googleapis.com This multi-step synthesis allows for greater control over the final product distribution compared to the direct chlorination of propene. For instance, a process described by Smith involves chlorinating 1,2,3-trichloropropane to produce a mixture of chlorinated products, including various pentachloropropane isomers like 1,1,1,2,3-pentachloropropane and 1,1,2,2,3-pentachloropropane. googleapis.com These pentachloropropanes are key precursors that can be selectively dehydrochlorinated in a subsequent step to yield the desired this compound. Another pathway involves the chlorination of a mixture of 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene to produce 1,1,1,2,3-pentachloropropane. googleapis.com
When alkanes or their chlorinated derivatives are subjected to free radical chlorination, the reactivity of the hydrogen atoms is not equal. libretexts.org The stability of the resulting alkyl radical intermediate determines the preferred site of hydrogen abstraction by a chlorine radical. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). libretexts.org
Consequently, the chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684), with the secondary hydrogen being more reactive than the primary hydrogens. libretexts.org Light-induced gas phase chlorination of propane at 25°C gives 45% 1-chloropropane and 55% 2-chloropropane. libretexts.org This inherent lack of high regioselectivity in chlorination reactions means that the sequential chlorination of propane intermediates will produce a constitutional isomer mixture of tetrachloro- and pentachloropropanes. libretexts.org These mixtures must then be separated, or the reaction conditions must be carefully controlled to favor the formation of the specific isomer required for dehydrochlorination to this compound.
Photochlorination, which utilizes ultraviolet (UV) light, is a well-established method for initiating free radical chlorination reactions. The UV energy promotes the homolytic cleavage of chlorine molecules into reactive chlorine radicals, allowing the reaction to proceed, often at lower temperatures than thermal initiation. youtube.com In the context of tetrachloropropene (B83866) synthesis, photochlorination is employed for the chlorination of intermediates. For example, a mixture of 1,1,3- and 3,3,3-trichloropropene can be chlorinated in the presence of ultraviolet light to produce 1,1,1,2,3-pentachloropropane. googleapis.com This pentachloropropane is then dehydrochlorinated to provide a mixture of tetrachloropropenes. googleapis.com The chlorination temperature for this step can range from -10°C to +80°C. googleapis.com
Chlorination of Partially Chlorinated Propane Intermediates
Dehydrochlorination Strategies for this compound Generation
Dehydrochlorination is a fundamental reaction in the synthesis of this compound, involving the removal of a hydrogen chloride (HCl) molecule from a polychlorinated propane precursor. The most common precursor for this reaction is 1,1,1,2,3-pentachloropropane. googleapis.com This process typically results in a mixture of tetrachloropropene isomers, including the desired this compound and 2,3,3,3-tetrachloropropene. googleapis.com
Catalytic dehydrochlorination utilizes a catalyst to facilitate the removal of HCl at lower temperatures and with greater efficiency than thermal methods alone. Lewis acid catalysts are particularly effective for this transformation.
Ferric chloride (FeCl₃) is a prominent catalyst for the dehydrochlorination of 1,1,1,2,3-pentachloropropane. googleapis.comgoogle.com When this precursor is treated with a catalytic amount of ferric chloride, it undergoes dehydrochlorination to yield a mixture of tetrachloropropenes. googleapis.com This reaction can also be part of a simplified manufacturing process where the dehydrochlorination of 1,1,1,2,3-pentachloropropane and the isomerization of the resulting tetrachloropropene mixture occur simultaneously in the presence of a Lewis acid catalyst. google.com
The reaction conditions for catalytic dehydrochlorination can be optimized to maximize the yield of the desired products. Key parameters include reaction temperature and the concentration of the catalyst.
| Parameter | Value/Range | Precursor Compound | Catalyst | Source |
| Temperature | 70°C to 200°C | 1,1,1,2,3-pentachloropropane | Ferric chloride | googleapis.com |
| Catalyst Proportion | 0.05% to 2% by weight | 1,1,1,2,3-pentachloropropane | Ferric chloride | googleapis.com |
| Residence Time | 0.5 to 8 hours | 1,1,1,2,3-pentachloropropane | Lewis Acid (e.g., FeCl₃) | google.com |
| Pressure | 50-760 mm Hg | 1,1,1,2,3-pentachloropropane | Lewis Acid (e.g., FeCl₃) | google.com |
This table is interactive. Users can sort and filter the data based on the parameters.
Other Lewis acid catalysts that can be employed include aluminum chloride (AlCl₃) and metal halides. googleapis.comgoogle.com The dehydrochlorination can also be achieved using a base, such as an aqueous caustic solution in the presence of a phase transfer catalyst. google.com
Thermal dehydrochlorination involves the application of heat to induce the elimination of HCl from a precursor without the use of a catalyst. While effective, this method may require higher temperatures compared to catalytic processes. Information specifically detailing the direct thermal dehydrochlorination of pentachloropropanes to this compound is less common in literature, as thermal energy is more frequently discussed in the context of isomerizing existing tetrachloropropene mixtures. However, thermal processes are a recognized method for inducing elimination reactions in chlorinated hydrocarbons.
Isomerization Pathways for Tetrachloropropenes
Since the dehydrochlorination of 1,1,1,2,3-pentachloropropane produces a mixture of isomers, a subsequent isomerization step is often necessary to convert the undesired 2,3,3,3-tetrachloropropene into the more valuable this compound. googleapis.com This conversion is typically an allylic rearrangement. google.com
Thermal isomerization involves heating the mixture of tetrachloropropene isomers to induce the rearrangement of 2,3,3,3-tetrachloropropene to this compound. This process can be carried out without a catalyst, but may result in lower yields. For instance, the thermal isomerization of 2,3,3,3-tetrachloropropene at 180°C has been reported to produce 1,1,2,3-tetrachloropropene in a 45% yield. googleapis.com The application of heat provides the necessary energy to overcome the activation barrier for the molecular rearrangement.
Catalytic isomerization is a highly efficient method for converting 2,3,3,3-tetrachloropropene to this compound. Lewis acid catalysts, especially substantially anhydrous ferric chloride, are particularly effective and can catalyze a very rapid allylic rearrangement. google.com
The process involves contacting the mixture of tetrachloropropene isomers with the catalyst, which facilitates the migration of a chlorine atom and a shift of the double bond. googleapis.com This method often provides higher yields and allows for milder reaction conditions compared to thermal isomerization. For example, using aluminum chloride as a catalyst can result in a 51% yield. googleapis.com
| Isomerization Method | Catalyst | Temperature | Reported Yield | Source |
| Thermal Isomerization | None | 180°C | 45% | googleapis.com |
| Catalytic Isomerization | Aluminum chloride | Not specified | 51% | googleapis.com |
| Catalytic Isomerization | Anhydrous Ferric chloride | 80°C to 130°C | High (reaction is rapid) | google.comgoogle.com |
This table is interactive, allowing for comparison between thermal and catalytic isomerization methods.
Industrial-Scale Production Paradigms and Process Development
On an industrial scale, the production of this compound is integrated into a multi-step synthesis that prioritizes efficiency, cost-effectiveness, and high yield. googleapis.com A common industrial route starts with relatively inexpensive materials, ethylene (B1197577) and carbon tetrachloride. google.com
Synthesis of 1,1,1,3-Tetrachloropropane : Ethylene reacts with carbon tetrachloride in the presence of a catalyst, such as metallic iron and a promoter like a trialkyl phosphite, to form 1,1,1,3-tetrachloropropane. google.com
Dehydrochlorination to Trichloropropenes : The 1,1,1,3-tetrachloropropane is then dehydrochlorinated, typically using a base or a catalyst like FeCl₃, to produce a mixture of 1,1,3- and 3,3,3-trichloropropene isomers. googleapis.com
Chlorination to Pentachloropropane : This mixture of trichloropropenes is subsequently chlorinated to form 1,1,1,2,3-pentachloropropane. googleapis.comgoogle.com
Dehydrochlorination and Isomerization : The 1,1,1,2,3-pentachloropropane is dehydrochlorinated to a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes. This mixture is then treated with a catalyst, such as anhydrous ferric chloride, to isomerize the 2,3,3,3-isomer into the final product, this compound. googleapis.com
To enhance productivity and reduce energy consumption, modern industrial processes have been simplified by using reactive distillation columns. google.com In this paradigm, a first reactive distillation column is used for the dehydrochlorination of 1,1,1,3-tetrachloropropane, and a second column is charged with a Lewis acid catalyst to perform both the dehydrochlorination of 1,1,1,2,3-pentachloropropane and the subsequent isomerization of the tetrachloropropene product in a single unit. google.com This integrated approach reduces the need for separate reactors and purification steps, thereby streamlining the manufacturing process. google.com
Continuous Flow Reactor Systems for Production
The industrial synthesis of tetrachloropropenes has evolved from traditional batch processes to more efficient and controlled continuous flow systems. A key technology employed in modern manufacturing is the reactive distillation column. This equipment combines both chemical reaction and product separation into a single unit, offering significant advantages in terms of reduced equipment footprint, lower energy consumption, and increased productivity. google.com
In the context of producing 1,1,2,3-tetrachloropropene, a multi-step process can be streamlined using a series of continuous flow reactors, including reactive distillation columns. google.com For instance, the dehydrochlorination of 1,1,1,3-tetrachloropropane (a precursor) is carried out in a first reactive distillation column. google.com The subsequent dehydrochlorination of 1,1,1,2,3-pentachloropropane and the isomerization of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene can be performed in a second reactive distillation column. google.com This continuous removal of products from the reaction zone shifts the chemical equilibrium, favoring higher conversion rates and minimizing the formation of byproducts.
Other continuous reactor types, such as continuous stirred-tank reactors (CSTRs), can also be employed, particularly for liquid-phase chlorination or dehydrochlorination steps under controlled temperature and pressure. google.com These systems allow for consistent product quality and safer operation compared to large-scale batch reactors.
Table 1: Comparison of Reactor Systems for Chlorinated Propene Synthesis
| Feature | Batch Reactor | Continuous Stirred-Tank Reactor (CSTR) | Reactive Distillation Column |
|---|---|---|---|
| Operation Mode | Discontinuous | Continuous | Continuous |
| Process Integration | Reaction and separation are separate steps | Primarily for reaction | Combines reaction and separation |
| Process Control | Variable conditions over time | Steady-state operation | Dynamic equilibrium control |
| Efficiency | Lower throughput, higher downtime | High throughput | Very high efficiency and conversion |
| Capital Cost | Lower for simple processes | Moderate | Higher initial investment |
| Safety | Risk of thermal runaway in large volumes | Improved heat management | Enhanced safety, smaller reaction volume |
Catalyst Selection and Optimization in Industrial Syntheses
Catalysts are crucial for directing the reaction pathways and achieving high yields and selectivity in the synthesis of tetrachloropropenes. Lewis acid catalysts are predominantly used, with ferric chloride (FeCl₃) being a particularly common and effective choice in industrial applications. google.comgoogle.com
Ferric chloride serves multiple roles in the synthesis process:
Dehydrochlorination: It can catalyze the elimination of hydrogen chloride (HCl) from polychlorinated propanes, such as 1,1,1,2,3-pentachloropropane, to form tetrachloropropenes. google.com
Isomerization: It is highly effective in catalyzing the allylic rearrangement of 2,3,3,3-tetrachloropropene into the more stable 1,1,2,3-tetrachloropropene isomer. google.comgoogle.com This step is critical as dehydrochlorination reactions often yield a mixture of isomers. google.com
The optimization of catalyst performance in an industrial setting involves several factors. In reactive distillation systems, the Lewis acid catalyst is charged into the column, where it facilitates both the dehydrochlorination and isomerization reactions simultaneously. google.com The concentration of the catalyst is a key parameter; for the isomerization of 2,3,3,3-tetrachloropropene, even low concentrations of anhydrous ferric chloride can drive a rapid rearrangement. google.com
Other Lewis acid catalysts that can be used include aluminum chloride (AlCl₃), iron(III) fluoride (B91410) (FeF₃), and aluminum fluoride (AlF₃), as well as halogenated metal oxides. google.com The selection of the catalyst depends on the specific reaction step, desired selectivity, and process conditions such as temperature and pressure. For instance, in the initial synthesis of the precursor 1,1,1,3-tetrachloropropane from ethylene and carbon tetrachloride, a catalyst system comprising iron, ferric chloride, and a chelating agent like tributyl phosphate is often employed. google.com
Optimization also focuses on catalyst stability and lifespan, especially in continuous processes where long-term, consistent performance is essential for economic viability. The catalyst must maintain its activity under the reaction conditions, which can be harsh due to the presence of corrosive HCl.
Table 2: Key Catalysts and Their Roles in Tetrachloropropene Synthesis
| Catalyst | Precursor(s) | Reaction Type | Product(s) | Reference |
|---|---|---|---|---|
| Ferric Chloride (FeCl₃) | 1,1,1,2,3-Pentachloropropane | Dehydrochlorination | 1,1,2,3-Tetrachloropropene | google.com |
| Ferric Chloride (FeCl₃) | 2,3,3,3-Tetrachloropropene | Isomerization (Allylic Rearrangement) | 1,1,2,3-Tetrachloropropene | google.comgoogle.com |
| Iron, FeCl₃, Tributyl Phosphate | Ethylene, Carbon Tetrachloride | Addition | 1,1,1,3-Tetrachloropropane | google.com |
| Lewis Acids (e.g., AlCl₃) | Polychlorinated Propanes | Dehydrochlorination / Isomerization | Tetrachloropropene isomers | google.com |
Chemical Reactivity and Reaction Mechanisms of 1,2,3,3 Tetrachloropropene
Nucleophilic Substitution Reactions
Nucleophilic substitution in 1,2,3,3-tetrachloropropene is highly regioselective, with the reactivity of the chlorine atoms being dictated by their position as either allylic or vinylic.
The chlorine atoms in the allylic position (on carbon 3) are significantly more susceptible to nucleophilic attack than the vinylic chlorines (on carbons 1 and 2). Vinylic halides are generally unreactive toward nucleophilic substitution reactions because the carbon-chlorine bond has a higher bond strength due to the sp² hybridization of the carbon atom and potential resonance effects.
Conversely, allylic halides are reactive due to the stabilization of the transition state or carbocation intermediate through resonance with the adjacent π-bond. The displacement of an allylic chlorine atom by a nucleophile is a common reaction pathway. Reagents such as sodium hydroxide (B78521) and ammonia (B1221849) can be employed to substitute the chlorine atoms with other functional groups. smolecule.com For instance, reaction with hydroxide ions can lead to the formation of corresponding chlorinated allyl alcohols.
Table 1: Reactivity of Halogen Positions in this compound
| Halogen Position | Relative Reactivity in Nucleophilic Substitution | Rationale |
|---|---|---|
| Allylic (C-3) | High | The C-Cl bond is weaker, and the transition state/intermediate is resonance-stabilized by the adjacent C=C double bond. |
| Vinylic (C-1, C-2) | Low | The C-Cl bond is stronger due to sp² hybridization of the carbon. Nucleophilic attack is sterically hindered and electronically unfavorable. |
The mechanism of nucleophilic substitution at the allylic position can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgscribd.com
Sₙ1 Mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. The departure of a chloride ion from the C-3 position would generate a carbocation that is stabilized by delocalizing the positive charge over two carbon atoms. This mechanism is favored by polar protic solvents and weaker nucleophiles.
Sₙ2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents.
Given that the allylic carbon in this compound is secondary, both mechanisms are plausible, and the predominant pathway is often influenced by the specific reactants and conditions.
Reduction Reactions
This compound can be reduced through both catalytic hydrogenation and chemical methods, leading to either saturation of the double bond or the removal of chlorine atoms.
Catalytic hydrogenation of alkenes typically involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgpressbooks.pub For this compound, this reaction is expected to saturate the carbon-carbon double bond to yield the corresponding alkane, 1,2,3,3-tetrachloropropane.
The reaction proceeds by the adsorption of both the alkene and hydrogen gas onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then added to the same side of the double bond (syn-addition) to form the saturated product. pressbooks.pub Under more forceful conditions, catalytic hydrogenation can also lead to hydrogenolysis, which is the cleavage of carbon-halogen bonds and their replacement with hydrogen atoms, resulting in less chlorinated propanes.
Chemical reducing agents can also be used to reduce this compound, often resulting in dehalogenation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are capable of reducing chlorinated hydrocarbons. These reactions typically lead to the formation of less chlorinated derivatives. smolecule.com The specific products formed depend on the reducing agent used and the reaction conditions. The reaction may involve the reduction of the double bond, the removal of one or more chlorine atoms, or a combination of both processes.
Table 2: Products of Reduction Reactions
| Reaction Type | Reagent(s) | Catalyst | Primary Product(s) |
|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen (H₂) | Pd, Pt, or Ni | 1,2,3,3-Tetrachloropropane |
| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | - | Less chlorinated propenes/propanes |
| Chemical Reduction | Sodium borohydride (NaBH₄) | - | Less chlorinated propenes/propanes |
Oxidation Processes
The carbon-carbon double bond in this compound is a primary site for oxidation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can react with the alkene functionality. smolecule.com
A significant oxidation pathway for chlorinated alkenes involves epoxidation of the double bond. nih.gov This reaction would convert this compound into 1,2-epoxy-1,2,3,3-tetrachloropropane. This epoxide intermediate is often highly reactive. Depending on the reaction conditions, the epoxide ring can be opened to form diols or other oxygenated products. The presence of multiple chlorine atoms influences the reactivity of the double bond and the stability of the resulting oxidized products.
Formation of Oxidized Derivatives
Chlorinated olefins, including isomers of tetrachloropropene (B83866), are susceptible to decomposition through oxidation. google.com Metabolic studies on allylic chloropropenes indicate that oxidation is a primary biotransformation pathway. In the presence of liver homogenate fractions (S9 mix), which contain oxidative enzymes like cytochrome P450, these compounds can be activated. smolecule.comnih.gov One significant pathway involves the epoxidation of the C=C double bond, leading to the formation of reactive epoxides. smolecule.com For instance, 1,1,2,3-tetrachloro-2-propene has been shown to undergo this epoxidative pathway. smolecule.com These epoxide intermediates are highly reactive electrophiles that can subsequently react with cellular nucleophiles.
Studies on Oxidation Mechanisms
Mechanistic investigations have identified distinct pathways for the metabolic activation of chloropropenes. The two primary routes are an epoxidative pathway and a hydrolytic-oxidative pathway. smolecule.com
Epoxidative Pathway : This mechanism involves the direct oxidation of the carbon-carbon double bond by monooxygenases (like cytochrome P450) to form an epoxide. This pathway is noted for 2,3-dichloro-1-propene (B165496) and 1,1,2,3-tetrachloro-2-propene. smolecule.com The resulting epoxide is a reactive intermediate.
Hydrolytic-Oxidative Pathway : This alternative route involves the hydrolysis of an allylic chlorine to the corresponding alcohol, which is then oxidized to an acrolein derivative. This pathway is predominant for allyl chloride and 1,3-dichloropropene (B49464). smolecule.com
The specific pathway followed is determined by structural parameters of the chloropropene, such as the substitution pattern on the central carbon atom and the polarization of the double bond. nih.gov
Halogen Exchange and Fluorination Reactions
Halogen exchange, particularly fluorination with hydrogen fluoride (B91410) (HF), is a commercially vital reaction for tetrachloropropenes, converting them into valuable hydrofluoroolefins (HFOs). The majority of detailed research focuses on the fluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) to produce intermediates for HFO-1234yf.
Catalytic Gas-Phase Fluorination with Hydrogen Fluoride
The reaction can be summarized as: C₃H₂Cl₄ (1230xa) + 3HF → C₃H₂ClF₃ (1233xf) + 3HCl
Further fluorination can lead to the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). epo.org
Influence of Catalyst Composition and Reaction Conditions on Product Distribution
The efficiency and selectivity of the gas-phase fluorination are highly dependent on the catalyst and reaction parameters.
Catalyst Composition:
Chromia-Based Catalysts : Fluorinated chromium oxide (Cr₂O₃) is a widely used and effective catalyst for this transformation. researchgate.netacs.org The activity of the catalyst is linked to the formation of surface chromium oxyfluoride species. researchgate.net The pre-fluorination of the Cr₂O₃ catalyst is crucial for its activity. researchgate.netacs.org
Promoters : The addition of promoters such as Lanthanum (La) or Yttrium (Y) to the fluorinated chromia catalyst can significantly enhance its performance. A La-promoted fluorinated chromia catalyst has been reported to achieve nearly 100% conversion of 1,1,2,3-tetrachloropropene and 100% selectivity to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) over extended periods. researchgate.net
Other Catalysts : While chromia is prevalent, other metal-based catalysts, including those based on titanium, tin, tantalum, antimony, iron, or aluminum, are also used in liquid-phase fluorination processes for related compounds. fluorine1.ru
Reaction Conditions: The distribution of products is significantly affected by temperature, reactant molar ratio, and contact time. researchgate.net
| Parameter | Typical Range | Effect on Product Distribution | Source |
| Temperature | 100°C to 350°C | Higher temperatures generally favor the selectivity towards the desired HCFO-1233xf. | google.comresearchgate.net |
| HF/1230xa Molar Ratio | 5:1 to 30:1 | A larger ratio of HF to 1230xa tends to improve selectivity to HCFO-1233xf. | google.comresearchgate.net |
| Contact Time | Variable | Shorter contact times are generally preferred for higher HCFO-1233xf selectivity. | researchgate.net |
Proposed Reaction Pathways for Fluorination (e.g., Addition/Elimination, Cl/F Exchange)
The conversion of tetrachloropropene to fluorinated propenes is believed to proceed through a series of steps involving both addition-elimination and direct halogen exchange (Cl/F exchange).
Cl/F Exchange Mechanism : A primary pathway is the direct substitution of chlorine atoms by fluorine on the catalyst surface. Mechanistic studies on chromia catalysts suggest that the reaction occurs between a chemisorbed chlorocarbon molecule and fluoride ions on the catalyst surface. acs.org The process involves the breaking of C-Cl and Cr-F bonds and the simultaneous formation of C-F and Cr-Cl bonds, possibly through a four-center intermediate structure. acs.org The surface chloride is then replaced by fluorine from the gas-phase HF, regenerating the active site. acs.org
Addition/Elimination Pathway : An alternative or concurrent pathway involves the addition of HF across the double bond of the propene, followed by the elimination of HCl. For example, the fluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) can form an intermediate like 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), which then undergoes dehydrochlorination to yield the final product, HFO-1234yf. epo.org
The reaction sequence often involves multiple intermediates. For instance, the fluorination of 1,1,2,3-tetrachloropropene (1230xa) can produce a mixture of fluorinated products, including 2-chloro-3,3,3-trifluoro-1-propene (1233xf) and 1,1,1,2,2-pentafluoropropane (B162932) (245cb), which can be recycled back into the reactor to increase the yield of the final product. google.com
Radical Reactions and Mechanistic Investigations
Radical reactions represent another important transformation pathway for chlorinated hydrocarbons. These reactions can be initiated by thermal means, light (photolysis), or radical initiators. google.com
Research into the hydrodehalogenation of polyhaloalkanes, which are structurally related to tetrachloropropene, has provided insight into radical-mediated mechanisms. In one study, dimolybdenum paddlewheel complexes were shown to catalyze the hydrodehalogenation of tetrachloroalkanes. rsc.org The mechanism involves the catalyst being activated to a potent reducing agent, which then transfers an electron to the haloalkane. This generates a carbon-centered radical and a halide anion. The carbon radical then abstracts a hydrogen atom from a hydrogen donor to complete the catalytic cycle. rsc.org
For chlorinated propenes specifically, radical reactions can be involved in both their synthesis and degradation. The chlorination of less-chlorinated propenes can proceed via a radical mechanism, and conversely, the stability of some tetrachloropropene isomers is influenced by their susceptibility to radical-mediated degradation. google.com The generation of chloropropyl radicals can be achieved through methods like microwave discharge or by using UV light to dissociate radical initiators. google.com
Radical Addition to the Double Bond
Radical addition to alkenes, often known as the Kharasch atom transfer radical addition (ATRA), is a fundamental process in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This type of reaction proceeds via a chain mechanism involving radical intermediates and typically results in anti-Markovnikov regioselectivity, where the adding species attaches to the less substituted carbon of the double bond. youtube.com The process is generally understood to occur in three stages: initiation, propagation, and termination. youtube.com
While this is a well-established reaction for many alkenes, specific experimental studies detailing the radical addition to this compound are not extensively documented in the reviewed literature. However, the general mechanism can be applied to predict its reactivity. The presence of the C=C double bond allows this compound to theoretically undergo such reactions. A radical species (R•), generated from an initiator like a peroxide, would add to the double bond. youtube.com This addition is expected to occur at the C1 position to generate a more stable secondary radical at the C2 position, which is further stabilized by the adjacent chlorine atoms. This intermediate radical would then continue the chain reaction.
Table 1: General Mechanism of Radical Addition to this compound
| Step | Description | General Reaction |
|---|---|---|
| Initiation | A radical initiator (e.g., peroxide) decomposes to form free radicals. These radicals can then react with a molecule like HBr to generate a bromine radical. | RO-OR → 2 RO•RO• + HBr → ROH + Br• |
| Propagation (Step 1) | The generated radical (Br•) adds to the less substituted carbon (C1) of the this compound double bond, forming a more stable radical intermediate on the more substituted carbon (C2). | Br• + CHCl=CCl-CHCl₂ → Br-CHCl-C•Cl-CHCl₂ |
| Propagation (Step 2) | The carbon-centered radical abstracts a hydrogen atom from another HBr molecule, forming the final product and regenerating a bromine radical to continue the chain. | Br-CHCl-C•Cl-CHCl₂ + HBr → Br-CHCl-CHCl-CHCl₂ + Br• |
| Termination | Two radical species combine to terminate the chain reaction. | Br• + Br• → Br₂2 R• → R-R |
H-Atom Abstraction Processes
Hydrogen atom abstraction (HAT) is a class of chemical reactions where a free radical removes a hydrogen atom from a substrate. youtube.com In the context of chlorinated alkenes, the susceptibility of a hydrogen atom to abstraction is highly dependent on its position. Allylic hydrogens—those on a carbon atom adjacent to a C=C double bond—are particularly prone to abstraction due to the resonance stabilization of the resulting allyl radical.
This compound possesses a single allylic hydrogen at the C3 position. Detailed computational and experimental studies on the reaction of chlorine atoms with propene show that direct abstraction of a hydrogen atom from the methyl group is the dominant reaction pathway, competing with an addition-elimination route. nih.govnih.govacs.org This preference for abstraction is a strong indicator of the likely reactivity for this compound. A radical species (X•) would preferentially attack this allylic C-H bond, leading to the formation of a resonance-stabilized 1,2,3,3-tetrachloroallyl radical.
Table 2: H-Atom Abstraction from this compound
| Reactant | Abstracting Radical | Product 1 | Product 2 (Resonance-Stabilized Radical) |
|---|
Cycloaddition Reactions and Their Products
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are powerful tools in organic synthesis for constructing ring systems. Common types include the [4+2] cycloaddition, or Diels-Alder reaction, and the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.orgmdpi.com
In these reactions, an alkene component (the dienophile in a Diels-Alder reaction or a dipolarophile in a 1,3-dipolar cycloaddition) reacts with a conjugated diene or a 1,3-dipole, respectively. wikipedia.org The double bond in this compound makes it a potential candidate to act as the "phile" in such reactions. The electron-withdrawing nature of the four chlorine atoms would render the double bond electron-deficient, a feature that often enhances reactivity towards electron-rich dienes in Diels-Alder reactions or with certain 1,3-dipoles.
Despite this theoretical potential, a review of the available scientific literature did not yield specific examples of this compound participating in cycloaddition reactions. However, studies on structurally related compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, show they readily undergo [3+2] cycloaddition reactions, highlighting the general capability of highly substituted propenes to participate in such transformations. mdpi.commdpi.com
Polymerization Chemistry of Halogenated Alkenes
Polymerization is a process where small molecules, known as monomers, chemically combine to form very large chain-like or network molecules called polymers. oit.edu Alkenes are common monomers that undergo addition polymerization, where the reaction proceeds by the sequential addition of monomer units to a growing chain without the loss of any atoms. readchemistry.comstudymind.co.uk The C=C double bond of the alkene breaks, allowing for the formation of single bonds that link the monomer units together. cognitoedu.org
The polymerization of alkenes typically follows a chain-growth mechanism that involves a reactive intermediate—a cation, anion, or free radical—at the end of the growing chain. readchemistry.com Many halogenated alkenes are readily polymerized. The most prominent example is chloroethene (vinyl chloride), which polymerizes to form poly(chloroethene) or PVC, a widely used plastic. youtube.com
For this compound, however, the likelihood of it acting as a monomer in an addition polymerization is low. The significant steric hindrance caused by the four bulky chlorine atoms, particularly the two chlorine atoms on the C3 carbon and the one on the C2 carbon, would severely impede the approach of another monomer to the reactive end of a growing polymer chain. This steric crowding would make the propagation step of the polymerization process energetically unfavorable, thus inhibiting the formation of a high molecular weight polymer. While it is an important precursor for other molecules that may be used in polymerization media, its own polymerization is not a documented or expected reaction. smolecule.com
Table 3: General Scheme for Addition Polymerization of an Alkene
| Step | Description | Example (using a generic alkene CH₂=CHR) |
|---|---|---|
| Initiation | An initiator (In•) attacks the double bond of a monomer, creating a new radical. | In• + CH₂=CHR → In-CH₂-C•HR |
| Propagation | The monomer radical adds to another monomer unit, extending the polymer chain. This step repeats many times. | In-CH₂-C•HR + n(CH₂=CHR) → In-(CH₂-CHR)ₙ-CH₂-C•HR |
| Termination | The active chain is terminated, for example, by the combination of two radicals. | 2 In-(...)-CH₂-C•HR → In-(...)-CHR-CHR-(...)-In |
Derivatives and Advanced Functionalization of 1,2,3,3 Tetrachloropropene
Synthesis of Novel Halogenated Propene Compounds
The chemical structure of 1,2,3,3-tetrachloropropene allows for several reaction pathways to produce other halogenated propene compounds. These transformations primarily involve isomerization and dehydrochlorination, which rearrange the molecule or eliminate hydrogen chloride to form new alkenes.
One of the key reactions of tetrachloropropene (B83866) isomers is isomerization. For instance, 2,3,3,3-tetrachloropropene can be isomerized to 1,1,2,3-tetrachloropropene in the presence of a Lewis acid catalyst, such as ferric chloride. google.comgoogle.com This process is often carried out under reflux conditions. google.com The ability to interconvert between different isomers of tetrachloropropene is crucial, as specific isomers are required for certain downstream applications.
Dehydrochlorination is another significant reaction pathway. The removal of a molecule of hydrogen chloride (HCl) from this compound or its isomers can lead to the formation of trichloropropenes. This reaction is typically achieved using a base, such as aqueous sodium hydroxide (B78521) or calcium hydroxide. google.comguidechem.com For example, the dehydrochlorination of 1,1,2,3-tetrachloropropane, a precursor to tetrachloropropenes, yields a mixture of trichloropropene isomers. guidechem.com These trichloropropenes can then be further reacted to create other valuable chemical intermediates.
Furthermore, this compound can undergo substitution and oxidation reactions to yield other chlorinated derivatives. Substitution reactions can replace chlorine atoms with other functional groups, while oxidation can introduce oxygen-containing functionalities, leading to a diverse array of novel halogenated compounds.
Pathways to Fluorinated Hydrocarbons (e.g., HFOs, HFCs, HCFOs)
A significant application of tetrachloropropenes is as a key intermediate in the synthesis of hydrofluoroolefins (HFOs), which are valued as refrigerants with low global warming potential (GWP). google.com The isomer 1,1,2,3-tetrachloropropene (also known as HCC-1230xa) is a direct precursor in the production of the HFO-1234yf (2,3,3,3-tetrafluoropropene). google.comscholar9.comi-scholar.ingoogle.comjustia.com
The synthesis of HFO-1234yf from 1,1,2,3-tetrachloropropene is a multi-step process: scholar9.comi-scholar.ingoogle.com
Hydrofluorination to HCFO-1233xf: 1,1,2,3-tetrachloropropene is reacted with hydrogen fluoride (B91410) (HF) in a gas-phase reaction over a catalyst, such as chromium(III) oxide, to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com
Hydrofluorination to HCFC-244bb: The resulting HCFO-1233xf is then subjected to a second hydrofluorination step, often in the liquid phase with a catalyst like antimony pentachloride (SbCl₅), to yield 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). google.com
Dehydrochlorination to HFO-1234yf: In the final step, HCFC-244bb undergoes dehydrochlorination to produce the target molecule, HFO-1234yf. scholar9.comi-scholar.ingoogle.com
The table below summarizes the key reaction steps in the conversion of 1,1,2,3-tetrachloropropene to HFO-1234yf.
| Step | Reactant(s) | Product(s) | Reaction Type | Catalyst/Conditions |
|---|---|---|---|---|
| 1 | 1,1,2,3-Tetrachloropropene (HCC-1230xa) + HF | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Hydrofluorination | Gas-phase, Cr₂O₃ catalyst google.com |
| 2 | HCFO-1233xf + HF | 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Hydrofluorination | Liquid-phase, SbCl₅ catalyst google.com |
| 3 | HCFC-244bb | 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf) + HCl | Dehydrochlorination | - |
Conversion to Other Specialty Chemical Precursors
Beyond the realm of fluorocarbons, this compound and its isomers are valuable precursors for other specialty chemicals, most notably in the agrochemical sector. innospk.comnbinno.com One of the primary applications is in the synthesis of the herbicide Triallate. innospk.com Triallate is a selective herbicide used to control wild oats and other grassy weeds in various crops, including wheat and barley. innospk.com 1,1,2,3-Tetrachloropropene serves as a crucial intermediate in the manufacturing process of this important agricultural product. innospk.com
The versatility of tetrachloropropenes as a chemical intermediate also extends to the synthesis of other pesticides and pharmaceuticals, where its reactive chlorine atoms can be substituted to build more complex molecules. nbinno.comnbinno.com For instance, 1,2,2,3-tetrachloropropane, a related compound, is used as an intermediate in the production of chlorinated hydrocarbons and as a solvent in the manufacturing of dyes and pharmaceuticals. nbinno.com The ability to convert 1,2,3-trichloropropane (B165214) to 1,1,2,3-tetrachloropropene highlights a pathway from a simpler chlorinated hydrocarbon to a more functionalized intermediate for pesticide synthesis. google.com
Incorporation into Polymer Backbones and Materials
The potential for this compound and its isomers to be used in polymer science has been noted, although specific examples in the literature are limited. Patent documents suggest that 1,1,2,3-tetrachloropropene is useful as a monomer component for producing various polymers and can also act as a polymerization medium. google.comgoogle.com The presence of a double bond allows for addition polymerization, while the chlorine atoms could potentially be used for subsequent polymer modification.
Despite these mentions in the patent literature, detailed research findings on the specific types of polymers synthesized from this compound, the polymerization conditions, or the properties of the resulting materials are not widely available in the reviewed sources. The high degree of chlorination may present challenges in achieving high molecular weight polymers due to steric hindrance and potential side reactions. Further research is needed to fully explore the utility of this compound as a monomer in materials science.
Analytical Methodologies for 1,2,3,3 Tetrachloropropene Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 1,2,3,3-tetrachloropropene, enabling its separation from complex mixtures and its accurate quantification.
Gas Chromatography (GC) with Specific Detectors (e.g., ECD)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile gas phase.
For the analysis of chlorinated compounds such as this compound, an Electron Capture Detector (ECD) is often employed. The ECD is highly sensitive to halogenated molecules, making it particularly suitable for detecting trace amounts of this compound. The detector operates by emitting beta particles (electrons) from a radioactive source, which ionize the carrier gas and produce a steady current. When an electrophilic compound like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current, which is registered as a peak. This high sensitivity allows for the detection and quantification of the compound even at very low concentrations. In some applications, GC is coupled with other detectors like flame ionization detection (FID) or photoionization detection/electrolytic conductivity detection (GC/PID/ELCD) for comprehensive analysis. researchgate.net
High Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the impurity profiling of this compound. ekb.eg This method is particularly useful for separating non-volatile or thermally labile impurities that may be present in the sample. In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation of components is based on their differential interactions with the stationary and mobile phases.
For impurity profiling, a reverse-phase (RP) HPLC method is commonly used. sielc.comsielc.com In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com Impurities with different polarities will elute at different times, allowing for their separation and quantification. The use of a UV detector is common for detecting the separated compounds. The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, pH, column type, and temperature to achieve the best possible separation of all potential impurities. americanpharmaceuticalreview.com This detailed analysis is critical for ensuring the quality and purity of the final product. researchgate.net
Mass Spectrometry for Molecular and Fragment Identification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and identification of this compound and its related substances. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for separating and identifying individual components in a mixture. nih.gov In GC-MS analysis of this compound, the compound is first separated by the GC column and then introduced into the mass spectrometer. In the ion source, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a characteristic pattern. The resulting mass spectrum shows the molecular ion peak, corresponding to the intact molecule, and a series of fragment ion peaks. For this compound, the mass spectrum exhibits a top peak at an m/z of 143 and a second highest peak at m/z 145. nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification of the compound. nist.gov
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. nih.gov It is based on the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
The FT-IR spectrum of this compound displays absorption bands corresponding to the various vibrational modes of its constituent bonds. nih.govresearchgate.net For instance, characteristic peaks can be attributed to C-H stretching and bending, C=C double bond stretching, and C-Cl stretching vibrations. researchgate.net Analysis of the vapor phase FT-IR spectrum can provide detailed information about the molecule's structure. nih.gov This technique is valuable for confirming the presence of specific functional groups and for comparing the structure of the synthesized compound with a reference standard.
Raman Spectroscopy for Structural Insights
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the structural fingerprint of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule.
Raman spectroscopy can be used to study the conformational isomers of chlorinated hydrocarbons by analyzing differences in C-Cl bond polarization. While specific Raman data for this compound is not extensively detailed in the provided results, the technique is generally applicable for gaining structural insights into such molecules. For related compounds, Raman spectroscopy has been used to identify characteristic vibrational modes, providing a deeper understanding of their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. weebly.comethernet.edu.et It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by observing the behavior of atomic nuclei in a magnetic field. utexas.edu For this compound, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are essential for its structural elucidation.
The structure of this compound, specifically the (Z)-isomer, contains two chemically non-equivalent protons and three distinct carbon atoms, which should give rise to a corresponding number of signals in the NMR spectra.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Publicly available spectral data for this compound confirms the presence of three distinct carbon signals. nih.govnih.gov
Table 1: Experimental ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (-CHCl) | Data not available |
| C2 (=CCl) | Data not available |
| C3 (-CCl₂) | Data not available |
Note: While spectral databases confirm the existence of ¹³C NMR data, specific shift assignments for each carbon are not detailed in the readily available literature. The data is typically recorded on instruments like a Bruker HX-90. nih.govnih.gov
¹H NMR Spectroscopy
The ¹H NMR spectrum for (Z)-1,2,3,3-tetrachloropropene is expected to show two signals corresponding to the two protons in the molecule.
The vinylic proton at the C1 position (-CHCl) would appear as a singlet.
The proton on the C3 carbon (-CHCl₂) would also appear as a singlet.
The precise chemical shifts (δ) are influenced by the electronegativity of the adjacent chlorine atoms and the double bond, causing them to appear in the deshielded region of the spectrum. Spin-spin coupling between the two protons is not expected due to their separation by four bonds. Detailed analysis, potentially using high-resolution instruments, is necessary to confirm the exact peak positions and multiplicities. google.com
Advanced Analytical Strategies for Isomer Differentiation
Differentiating this compound from its structural isomers, such as 1,1,2,3-tetrachloropropene or 1,1,3,3-tetrachloropropene, presents a significant analytical challenge. Advanced strategies often involve a combination of chromatographic separation and spectroscopic detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like tetrachloropropenes. epa.govoregonstate.edu
Gas Chromatography (GC): The GC component separates the isomers based on their different boiling points and affinities for the stationary phase of the GC column. Even isomers with very similar boiling points can often be resolved using high-resolution capillary columns. For instance, different isomers of chlorinated propenes exhibit distinct retention times on specific columns, allowing for their separation from a complex mixture.
Mass Spectrometry (MS): Following separation by GC, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a unique fingerprint for a specific compound. The molecular ion peak (M⁺) confirms the molecular weight of the compound (178 g/mol for C₃H₂Cl₄, considering the most abundant isotopes), while the fragmentation pattern helps to distinguish between isomers. nih.govnist.gov
Table 2: Key Mass Spectrometry Data for Tetrachloropropene (B83866) Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | m/z of Top Peak | Reference |
|---|---|---|---|---|---|
| This compound | 20589-85-9 | C₃H₂Cl₄ | 179.86 | 143 | nih.gov |
| 1,1,2,3-Tetrachloropropene | 10436-39-2 | C₃H₂Cl₄ | 179.86 | 143 | nih.gov |
| 1,1,3,3-Tetrachloropropene | 18611-43-3 | C₃H₂Cl₄ | 179.86 | Data not specified | chemicalbook.com |
The top peak (base peak) with a mass-to-charge ratio (m/z) of 143 corresponds to the loss of a chlorine atom from the molecular ion. nih.govnih.gov Subtle differences in the relative intensities of other fragment ions can be used to differentiate between the isomers.
Multidimensional NMR Spectroscopy
For definitive structural confirmation, especially when authentic reference standards are unavailable, multidimensional NMR techniques are invaluable. utexas.eduusask.ca Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons in the molecule. usask.ca
COSY: Identifies protons that are coupled to each other.
HMQC: Correlates protons directly to the carbons they are attached to.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the substitution pattern of the chlorine atoms, thereby unambiguously distinguishing between isomers.
These advanced NMR methods, while more time-consuming, provide a level of structural detail that is often unattainable with other techniques alone. weebly.com
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1,2,3-Tetrachloropropene |
| 1,1,3,3-Tetrachloropropene |
| 1,2,2,3-Tetrachloropropane |
| This compound |
| Carbon |
| Chlorine |
Theoretical and Computational Chemistry Studies on 1,2,3,3 Tetrachloropropene
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 1,2,3,3-tetrachloropropene and identifying its stable conformations. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy.
Gas-phase electron diffraction studies, complemented by quantum chemical calculations, have been instrumental in elucidating the molecular structures of various chloropropenes, including isomers of tetrachloropropene (B83866). acs.org Such studies provide precise measurements of bond lengths, bond angles, and dihedral angles. For chlorinated propenes, theoretical modeling is crucial for analyzing experimental data, such as photoelectron spectra, to extract ionization energies for each unique carbon atom. uib.no
Computational studies on related chlorinated propenes have demonstrated that chlorine substitution significantly influences molecular geometry. uib.no While computed C-Cl bond lengths can have deviations, theoretical ionization energies can often be calculated within chemical accuracy (±0.04 eV). uib.no The presence of multiple chlorine atoms in this compound introduces the possibility of multiple rotational conformers, the stability of which can be assessed through computational energy profiling. For instance, studies on other chlorinated propenes like 3-chloropropene and 2,3-dichloropropene have shown the existence of multiple stable conformers at room temperature. uib.no
The molecular structure of this compound, as identified by its IUPAC name 1,2,3,3-tetrachloroprop-1-ene, consists of a three-carbon chain with a double bond between the first and second carbon atoms. nih.gov The chlorine atoms are distributed with one on the first carbon, one on the second, and two on the third. The presence of the double bond leads to the possibility of (E) and (Z) isomers, with the (Z)-isomer being one identified form. nih.gov
Table 1: Computed Descriptors for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₂Cl₄ | nih.govnih.gov |
| Molecular Weight | 179.9 g/mol | nih.govnih.gov |
| IUPAC Name | 1,2,3,3-tetrachloroprop-1-ene | nih.gov |
| InChIKey | JUGQRTGGLWOBPG-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C(=C(C(Cl)Cl)Cl)Cl | nih.gov |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. scispace.com DFT calculations provide insights into the distribution of electrons within a molecule and how this distribution influences its chemical behavior. scispace.comnih.gov
For chlorinated compounds, DFT is used to calculate various electronic properties that are key to understanding reactivity. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the LUMO can be an indicator of a molecule's susceptibility to nucleophilic attack. nih.gov Studies on other chlorinated hydrocarbons have shown that DFT can effectively model reaction pathways and predict activation energies for reactions such as hydrofluorination.
Global reactivity descriptors, derived from DFT calculations, quantify different aspects of reactivity. mdpi.comijcce.ac.irmdpi.com These descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of a species' ability to accept electrons. ijcce.ac.ir
In the context of chlorinated propenes, DFT calculations reveal how chlorine substitution affects the electronic properties. Chlorine atoms act primarily by making the ground-state potential of the neighboring carbon more positive. uib.no However, upon ionization, chlorine can also donate a significant amount of electron density. uib.no This dual role influences the molecule's reactivity towards both electrophiles and nucleophiles.
DFT calculations have been successfully applied to study the degradation pathways of related compounds like 1,2,3-trichloropropane (B165214) (TCP), where different levels of theory were compared to elucidate reaction mechanisms. rsc.org Such studies provide a framework for predicting the reactivity of this compound in various chemical environments.
Computational Modeling of Reaction Pathways and Activation Energies
Computational modeling is essential for mapping out potential reaction pathways and calculating the associated activation energies, thereby predicting the most likely chemical transformations a molecule will undergo.
For reactions involving chlorinated alkenes, computational studies have explored mechanisms such as direct abstraction versus addition-elimination. For instance, in the reaction of chlorine atoms with propene, quasi-classical trajectory calculations on a potential energy surface (PES) fitted to high-level ab initio energies showed that the dominant pathway is the direct abstraction of a hydrogen atom. nih.gov Less than 10% of the reactions proceeded through an addition-elimination route involving chloropropyl radical intermediates. nih.gov The collision energy can also influence the reaction mechanism, with longer-lived intermediate trajectories becoming more significant at lower energies. acs.org
DFT calculations are frequently used to model reaction pathways for halogenated hydrocarbons. For example, in the reductive dechlorination of 1,2,3-trichloropropane, DFT was used to compare all possible reduction and elimination pathways. rsc.org The results indicated that β-elimination to form allyl chloride, followed by hydrogenolysis to propene, is the thermodynamically favored pathway. rsc.org This type of analysis can be applied to this compound to predict its degradation products under various conditions.
Furthermore, computational studies on the reaction of chlorine atoms with allene (B1206475) have shown that chlorine addition can be a barrierless process, leading to chemically activated intermediates that can isomerize. nist.gov The activation energies for electrophilic addition of HCl to chlorinated propenes have also been computed, providing valuable data for understanding their reactivity. uib.no These computational approaches allow for the systematic investigation of complex reaction networks and the identification of key intermediates and transition states.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations offer a way to study the conformational flexibility and dynamic behavior of molecules over time. csbsju.edu While quantum mechanical methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics provides a more computationally tractable alternative by using a classical, force-field-based approach. csbsju.edu
In molecular mechanics, the total energy of a system is calculated as the sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). csbsju.edu This method is particularly useful for exploring the potential energy surface of a molecule to find its stable conformers. For a series of symmetrically halogenated propanes, molecular mechanics calculations have been used to determine conformational energies, which generally order the conformers correctly, though some discrepancies with experimental values can exist. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Structural Features and Reactivity (excluding biological activity endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity or a specific property. wikipedia.orgijnrd.org When the endpoint is a chemical property or reactivity, the term Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) is often used. wikipedia.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties or structural features, to predict the property of interest. wikipedia.org
For this compound, QSAR/QSRR models can be developed to predict its reactivity based on its structural features. The descriptors used in these models can be derived from computational chemistry calculations and can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges obtained from quantum chemical calculations. nih.gov
Physicochemical descriptors: Like the octanol-water partition coefficient (logP), which for this compound is computed to be 2.9. nih.govnih.gov
The goal is to build a statistically significant mathematical relationship of the form: Reactivity = f(descriptor₁, descriptor₂, ...) + error wikipedia.org
This relationship can then be used to predict the reactivity of other, similar chlorinated propenes. The development of such models is an iterative process involving the selection of compounds, calculation of descriptors, model building, and validation. mdpi.com While specific QSRR studies focusing solely on the chemical reactivity of this compound are not prominent in the searched literature, the principles of QSAR are well-established and applicable. wikipedia.orgnih.gov For example, the reactivity of different isomers of tetrachloropropene could be compared and correlated with specific structural descriptors.
Environmental Transformation and Degradation Pathways of 1,2,3,3 Tetrachloropropene
Abiotic Degradation Processes
Abiotic degradation, which includes chemical reactions that occur without the involvement of living organisms, plays a crucial role in the environmental breakdown of 1,2,3,3-tetrachloropropene. The primary abiotic pathways are hydrolysis in aqueous systems and photolysis in the atmosphere.
In aqueous environments, this compound can undergo hydrolysis, a chemical reaction with water that results in the transformation of the compound. The rate of hydrolysis is influenced by factors such as temperature and pH. While specific kinetic data for this compound is not extensively detailed in the provided search results, the hydrolysis of similar chlorinated propenes suggests that this process can be a slow but significant degradation pathway. For instance, the related compound 1,3-dichloropropene (B49464) undergoes slow hydrolysis in surface waters. epa.gov For 1,2,3-trichloropropane (B165214), hydrolysis is considered a minor degradation pathway with calculated half-lives of 44 and 74 years. who.int The presence of the allylic chlorine atom in the this compound structure may influence its susceptibility to nucleophilic substitution reactions like hydrolysis.
Atmospheric degradation is a key fate process for volatile compounds like this compound. epa.gov In the atmosphere, it is expected to exist primarily in the vapor phase. epa.gov The most significant atmospheric degradation pathway is its reaction with photochemically generated hydroxyl (OH) radicals. epa.gov This reaction initiates a series of photochemical processes that break down the molecule.
While specific rate constants for the reaction of this compound with OH radicals were not found, studies on analogous fluorinated propenes provide some insight. For example, trans-1,3,3,3-tetrafluoropropene reacts with OH radicals, and this is its primary atmospheric loss process. ucr.edu Reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally considered less important for alkenes compared to their reaction with OH radicals. ucr.edu
Photolysis, the direct breakdown of a molecule by sunlight, can also contribute to the degradation of chlorinated compounds. researchgate.net For instance, ArF laser photolysis of cis-1,2-dichloroethene leads to the formation of various chlorinated products, including 1,2,3,3-tetrachloro-1-propene, indicating the complexity of photochemical reactions. researchgate.net
Environmental Fate Modeling and Persistence Prediction
Environmental fate models are computational tools used to predict the persistence and transport of chemicals in the environment. These models integrate a compound's physical and chemical properties, such as its water solubility, vapor pressure, and partition coefficients (e.g., log Kaw), with environmental parameters to estimate its distribution and half-life in different compartments like air, water, and soil.
For chlorinated hydrocarbons, persistence in soil and water can be moderate due to their chemical stability. Models like the EPA's EXAMS II can be used to estimate volatilization half-lives from aquatic systems. epa.gov The persistence of a related compound, 1,3-dichloropropene, in soil can have a half-life of up to 69 days, depending on the soil type. epa.gov Such models are crucial for assessing the potential for long-range transport and bioaccumulation of substances. rivm.nl
Application of Isotopic Labeling in Degradation Research
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical and biological degradation pathways. symeres.com By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C, ²H), researchers can trace the fate of the labeled compound and its transformation products through complex environmental matrices. symeres.comnih.govbiorxiv.org
This methodology can be applied to this compound to:
Track reaction intermediates in processes like hydrolysis and photolysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR).
Distinguish between abiotic and microbial degradation pathways.
Quantify the rates of different degradation reactions. biorxiv.org
For example, using ¹³C-labeled analogs of chlorinated hydrocarbons can help track intermediates and elucidate competing reaction pathways.
Controlled Environmental Matrix Studies for Degradation Rate Comparison
To accurately assess the environmental fate of this compound, it is essential to conduct degradation studies in controlled laboratory settings that mimic natural environments. These studies involve comparing the degradation rates of the compound in different environmental matrices, such as aqueous solutions versus soil slurries.
By comparing degradation in sterilized and non-sterilized matrices, researchers can differentiate between abiotic processes (like hydrolysis) and biotic (microbial) degradation. Such controlled studies allow for the isolation of specific degradation pathways and provide crucial data for validating and refining environmental fate models. Factors like soil organic content and temperature can significantly influence degradation rates and are key parameters to control in these experiments. epa.gov
Industrial and Synthetic Applications of 1,2,3,3 Tetrachloropropene As a Chemical Intermediate
Precursor in Fluorinated Compound Synthesis for Refrigerants and Foaming Agents
1,2,3,3-Tetrachloropropene and its isomers are pivotal intermediates in the chemical industry, particularly for the synthesis of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs). These fluorinated compounds are sought after as next-generation refrigerants, foaming agents, and propellants due to their low global warming potential (GWP) and zero ozone depletion potential (ODP).
The production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading replacement for older refrigerants, heavily relies on tetrachloropropene (B83866) intermediates. google.comgoogle.com A common industrial synthesis route involves the fluorination of 1,1,2,3-tetrachloropropene (an isomer, also known as TCP or HCC-1230xa) using hydrogen fluoride (B91410) (HF). i-scholar.ini-scholar.in This reaction yields the essential intermediate 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). i-scholar.inresearchgate.netscholar9.com In some processes, 2,3,3,3-tetrachloropropene (HCC-1230xf, the subject of this article) is reacted directly with hydrogen fluoride to produce HCFO-1233xf. google.com
The synthesis pathway can be further elaborated in integrated steps:
Hydrofluorination of 1,1,2,3-tetrachloropropene (TCP) to form HCFO-1233xf. i-scholar.ini-scholar.in
Further hydrofluorination of HCFO-1233xf to produce 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). i-scholar.inepo.org
Dehydrochlorination of HCFC-244bb to yield the final product, HFO-1234yf. i-scholar.inepo.org
The resulting HFO-1234yf is not only an effective refrigerant but also serves as a heat transfer medium, aerosol propellant, and foaming agent for materials like polyolefins and polyurethane. google.comgoogle.comepo.org Similarly, this compound intermediates are instrumental in producing 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), another important fluorinated compound used as a blowing agent. pmarketresearch.com
Table 1: Synthesis of Fluorinated Compounds from Tetrachloropropene Intermediates
| Precursor/Intermediate | Subsequent Intermediate | Final Product | Primary Applications |
| 1,1,2,3-Tetrachloropropene | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Refrigerant, Foaming Agent, Propellant google.comgoogle.com |
| 2,3,3,3-Tetrachloropropene | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Refrigerant, Foaming Agent, Propellant google.com |
| Tetrachloropropene Intermediates | Not Applicable | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Foaming Agent, Blowing Agent pmarketresearch.com |
Role in Agrochemical and Pesticide Intermediate Production
Tetrachloropropene isomers serve as crucial building blocks in the manufacturing of various agrochemicals. nbinno.com Specifically, 1,1,2,3-tetrachloropropene is a key intermediate in the synthesis of the selective herbicide Triallate. innospk.comgoogle.com Triallate is widely used in modern agriculture to control wild oats and other grassy weeds in crops such as wheat and barley. innospk.com The chemical name for Triallate is S-(2,3,3-trichloroallyl)diisopropylthiolcarbamate, and its synthesis relies on an intermediate derived from 1,1,2,3-tetrachloropropene. google.com
Industrial processes often produce a mixture of tetrachloropropene isomers, which can be separated or isomerized to yield the desired precursor for a specific application. google.com The demand for effective and selective herbicides keeps the production of these chlorinated hydrocarbon intermediates relevant in the agrochemical sector. google.com The versatility of tetrachloropropene allows for its adaptation in the formulation of various pesticide solutions. innospk.com
Table 2: Agrochemicals Derived from Tetrachloropropene
| Tetrachloropropene Intermediate | Resulting Agrochemical | Type |
| 1,1,2,3-Tetrachloropropene | Triallate | Herbicide innospk.comgoogle.com |
| 1,1,2,3-Tetrachloropropene | General Pesticides | Pesticide nbinno.comgoogle.com |
Use in the Manufacturing of Polymers and Specialty Chemicals
The applications of this compound extend to the production of various polymers and specialty chemicals. nbinno.com Its reactive nature makes it a valuable raw material for synthesizing more complex organic molecules. While direct polymerization of this compound is not its primary use, it serves as a precursor to monomers or as a component in specialty polymer synthesis. For instance, related chlorinated hydrocarbons like 1,2,3-trichloropropane (B165214) are used as crosslinking agents in the production of polymers such as polysulfides and hexafluoropropylene. who.int
Beyond polymers, tetrachloropropenes are used to produce a range of specialty chemicals. These include solvents, metal degreasers, and cleaning agents for electronic components. nbinno.comlookchem.comchemicalbook.com The fluorinated derivatives discussed previously, such as HFO-1234yf, are themselves considered high-value specialty chemicals. google.com
Table 3: Applications in Polymer and Specialty Chemical Manufacturing
| Application Area | Specific Use | Compound Family |
| Polymer Production | Crosslinking Agent | Chlorinated Hydrocarbons who.int |
| Specialty Chemicals | Solvent | Tetrachloropropenes nbinno.comlookchem.com |
| Specialty Chemicals | Metal Degreaser / Cleaning Agent | Tetrachloropropenes nbinno.com |
| Specialty Chemicals | Raw Material for Organic Synthesis | Tetrachloropropenes nbinno.com |
Development of High-Purity Chemical Reagents
This compound and its isomers are utilized in the development and synthesis of high-purity chemical reagents for both industrial and laboratory settings. The compound itself is supplied as a high-purity reagent, with assays often meeting or exceeding 99.0%, making it suitable for chemical synthesis where quality and consistency are critical. innospk.comnbinno.com
A significant aspect of its role in producing high-purity compounds is its phase behavior with other reagents. For example, 1,1,2,3-tetrachloropropene forms a heteroazeotrope-like mixture with hydrogen fluoride (HF). google.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This property is exceptionally useful in industrial chemistry because it simplifies separation and purification processes. google.com By forming an azeotrope with HF, intermediates in the synthesis of fluorocarbons can be efficiently separated, which is a critical step in manufacturing high-purity final products like HFO-1234yf. This makes the use of tetrachloropropene fundamental to achieving the stringent purity standards required for refrigerants and other specialty chemical reagents. innospk.com
Table 4: Mentioned Chemical Compounds
| Chemical Name | Abbreviation / Synonym(s) | CAS Number |
| This compound | HCC-1230xf | 20589-85-9 nih.gov |
| 1,1,2,3-Tetrachloropropene | TCP, HCC-1230xa | 10436-39-2 innospk.com |
| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | 754-12-1 scholar9.com |
| 2-Chloro-3,3,3-trifluoropropene | HCFO-1233xf | 102776-63-0 |
| 1,1,1,3,3-Pentafluoropropane | HFC-245fa | 460-73-1 |
| 2-Chloro-1,1,1,2-tetrafluoropropane | HCFC-244bb | 421-69-2 |
| Triallate | S-(2,3,3-trichloroallyl)diisopropylthiolcarbamate | 2303-17-5 innospk.com |
| Hydrogen Fluoride | HF | 7664-39-3 |
| 1,2,3-Trichloropropane | 96-18-4 | |
| Polysulfides | Not Applicable | |
| Hexafluoropropylene | 116-15-4 |
Emerging Research Avenues and Future Directions for 1,2,3,3 Tetrachloropropene
Development of Novel Catalytic Systems for Selective Conversions
The conversion of 1,2,3,3-tetrachloropropene into valuable products often requires catalytic processes. Research is actively exploring novel catalytic systems to improve the selectivity and efficiency of these transformations. For instance, the synthesis of fluorinated derivatives, which are important as refrigerants, is a key area of investigation.
One area of focus is the development of chromium-based catalysts for vapor-phase fluorination. Studies have shown that catalysts like chromium oxide on various supports can facilitate the reaction of tetrachloropropenes with hydrogen fluoride (B91410) (HF) to produce hydrofluoroolefins (HFOs). researchgate.net The composition of these catalysts, including the addition of modifier metals such as nickel, can significantly influence the reaction's selectivity and the catalyst's lifespan. dntb.gov.ua
Exploration of More Sustainable and Green Synthesis Methodologies
The traditional synthesis of this compound and its derivatives can involve harsh conditions and the generation of significant waste. Consequently, there is a strong drive towards developing more sustainable and environmentally friendly ("green") synthesis methods.
One promising avenue is the use of reactive distillation. This technique combines chemical reaction and distillation in a single unit, which can lead to reduced equipment and energy use. gipresearch.comgoogle.com For example, the dehydrochlorination of tetrachloropropane to produce tetrachloropropene (B83866) can be carried out in a reactive distillation column. google.comsmolecule.com
Photocatalytic systems are also being explored as a greener alternative. smolecule.com UV-initiated radical chlorination, for instance, offers a regioselective pathway to synthesize certain isomers of tetrachloropropene without the need for metal catalysts, thus avoiding catalyst contamination of the product.
Furthermore, research is underway to find environmentally acceptable alternatives to traditional reagents. For example, in hydrodehalogenation reactions, which replace halogen atoms with hydrogen, researchers are investigating the use of non-precious metal catalysts and alternative hydrogen sources to replace more toxic and expensive reagents. sbq.org.br
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for optimizing existing processes and designing new ones. Advanced analytical techniques are being employed to study these complex reactions in detail.
In situ spectroscopy, such as Raman or IR spectroscopy, allows researchers to monitor the formation of intermediates during catalytic reactions, providing valuable insights into the reaction pathway. This can help in understanding, for example, the step-by-step exchange of chlorine for fluorine atoms during fluorination reactions.
Kinetic isotope effects are another powerful tool for elucidating reaction mechanisms. By using deuterated versions of the starting materials, chemists can identify the rate-determining steps in a reaction sequence. Additionally, catalyst characterization techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) are used to study the active sites of catalysts and understand how they deactivate over time.
Design of New Derivatives with Tunable Chemical Properties
The versatility of this compound as a chemical intermediate allows for the synthesis of a wide range of derivatives with tailored properties. By modifying the structure of the tetrachloropropene molecule, chemists can fine-tune its physical and chemical characteristics for specific applications.
A primary focus is the synthesis of fluorinated propenes. These compounds are of great interest as next-generation refrigerants with low global warming potential (GWP) and zero ozone depletion potential (ODP). For example, this compound is a precursor for the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf).
The reactivity of the different chlorine atoms on the propene backbone allows for selective substitution reactions. This enables the creation of a diverse library of compounds with varying degrees of chlorination and fluorination, leading to a broad spectrum of chemical and physical properties.
Application in Advanced Materials Science
The unique properties of this compound and its derivatives also make them interesting candidates for applications in materials science. The presence of multiple reactive sites allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers.
For example, tetrachloropropenes can be used in the production of specialty polymers and as intermediates in the synthesis of polysulfides and polysulfone liquid polymers. smolecule.comchemicalbook.com The resulting polymers may exhibit desirable properties such as chemical resistance and thermal stability.
Furthermore, the ability to form azeotropic mixtures with other compounds, such as hydrogen fluoride, is an important property for industrial processes. This behavior can be exploited for efficient separation and purification of intermediates in the production of advanced materials.
Q & A
Q. What are the optimal reaction conditions for synthesizing high-purity 1,2,3,3-tetrachloropropene from trichloropropane precursors?
- Methodological Answer : High-purity synthesis involves a two-step process: (1) dehydrochlorination of 1,2,3-trichloropropane using FeCl₃ as a catalyst at 150–200°C to produce intermediate pentachloropropanes, followed by (2) isomerization of byproducts like 2,3,3,3-tetrachloropropene using siliceous granules (e.g., polar-surface silica) at 150–200°C for 0.4–2 hours. Reflux durations of 0.5–1.3 hours improve isomer purity to >90% .
Q. How can reverse-phase HPLC be optimized to separate this compound from chlorinated byproducts?
- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 210 nm UV wavelength resolves this compound (retention time ~8.2 min) from co-eluting isomers like 1,1,2,3-tetrachloropropene. Column temperature of 25°C minimizes peak broadening .
Q. What structural features distinguish this compound from other tetrachloropropene isomers?
- Methodological Answer : Gas-phase electron diffraction (GED) and NMR confirm its cis/trans conformational duality around the C=C bond. Unlike 1,1,3,3-tetrachloropropene (eclipsed C-H/C=C conformation), this compound adopts a mix of eclipsed and antiperiplanar conformers, influencing reactivity in fluorination reactions .
Advanced Research Questions
Q. What mechanistic insights explain the isomerization of 2,3,3,3-tetrachloropropene to this compound?
- Methodological Answer : Isomerization occurs via acid-catalyzed [1,3]-chlorine shifts on siliceous surfaces. Polar siliceous granules (e.g., SiO₂) stabilize carbocation intermediates, favoring thermodynamic control. At 150–200°C, equilibrium shifts toward this compound due to lower steric strain vs. 2,3,3,3-isomer. Kinetic studies show a 92% yield at 40-minute reflux .
Q. How do fluorination pathways differ between this compound and its 1,1,3,3-isomer?
- Methodological Answer : this compound undergoes stepwise HF substitution at C1 and C2 positions, forming HCFC-1233xf (1,2,3-trifluoro-3-chloropropene) as an intermediate. In contrast, 1,1,3,3-tetrachloropropene fluorinates preferentially at C1/C3, yielding HCFC-1233zd. Catalyst choice (e.g., SbCl₅ vs. Cr₂O₃) and HF stoichiometry critically regulate selectivity .
Q. What in vitro models are recommended for assessing the neurotoxic potential of this compound?
- Methodological Answer : Use primary rat cerebellar granule cells exposed to 10–100 µM concentrations for 24–48 hours. Measure mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (DCFDA fluorescence). Comparative toxicity against 1,1,2,3-tetrachloropropene shows 1,2,3,3-isomer induces 2x higher ROS levels at 50 µM, suggesting neurotoxicity via oxidative stress .
Data Contradictions & Resolution
Q. How can conflicting reports on environmental persistence of this compound be reconciled?
- Methodological Answer : Discrepancies arise from analytical detection limits (e.g., GC-MS LOD = 0.1 ppb in water vs. 0.01 ppb in air). Use isotope dilution (¹³C-labeled internal standards) to improve accuracy. Field studies show half-life <7 days in aerobic soils (via microbial dechlorination), but anaerobic conditions extend persistence to >60 days .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in vapor-phase reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
